1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea 1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea
Brand Name: Vulcanchem
CAS No.: 899990-53-5
VCID: VC7196854
InChI: InChI=1S/C17H17N3O2/c1-20-11-15(14-8-3-4-9-16(14)20)19-17(21)18-12-6-5-7-13(10-12)22-2/h3-11H,1-2H3,(H2,18,19,21)
SMILES: CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC
Molecular Formula: C17H17N3O2
Molecular Weight: 295.342

1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea

CAS No.: 899990-53-5

Cat. No.: VC7196854

Molecular Formula: C17H17N3O2

Molecular Weight: 295.342

* For research use only. Not for human or veterinary use.

1-(3-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea - 899990-53-5

Specification

CAS No. 899990-53-5
Molecular Formula C17H17N3O2
Molecular Weight 295.342
IUPAC Name 1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea
Standard InChI InChI=1S/C17H17N3O2/c1-20-11-15(14-8-3-4-9-16(14)20)19-17(21)18-12-6-5-7-13(10-12)22-2/h3-11H,1-2H3,(H2,18,19,21)
Standard InChI Key SYHNNSFMCBMBBN-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

1-(3-Methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea features a planar indole ring substituted at the 3-position with a methyl group and a urea linker connecting it to a 3-methoxyphenyl aromatic system. The indole moiety’s π-electron-rich environment enables potential interactions with biological targets via hydrogen bonding and hydrophobic effects. Key structural descriptors include:

PropertyValue
Molecular FormulaC17H17N3O2\text{C}_{17}\text{H}_{17}\text{N}_{3}\text{O}_{2}
Molecular Weight295.342 g/mol
IUPAC Name1-(3-methoxyphenyl)-3-(1-methylindol-3-yl)urea
SMILESCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=CC=C3)OC
InChI KeySYHNNSFMCBMBBN-UHFFFAOYSA-N

The methoxy group at the phenyl ring’s 3-position enhances solubility in polar solvents, though experimental solubility data remain unreported. Computational analyses predict a partition coefficient (logP\log P) of ~3.9, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Optimization

CompoundTargetIC₅₀ (nM)Reference
1-(3-Methoxyphenyl)-3-(1-methylindol-3-yl)ureaNot reported
L439-0162 (Analog)Kinases10–100
1-(4-Methoxyphenyl)-3-indolylureaNF-κB250

Applications in Medicinal Chemistry

Drug Discovery

The compound’s scaffold is a candidate for:

  • Oncology: Targeting tyrosine kinases overexpressed in cancers .

  • Neurology: Modulating 5-HT receptors implicated in depression and neurodegeneration.

  • Inflammation: Inhibiting cyclooxygenase-2 (COX-2) and interleukin synthesis.

Structure-Activity Relationship (SAR)

Preliminary SAR insights from analogs include:

  • Methoxy Position: 3-Substitution (vs. 4-) improves metabolic stability.

  • Indole Methylation: N1-methylation enhances bioavailability by reducing first-pass metabolism.

Future Directions

Research Priorities

  • Synthetic Scalability: Develop cost-effective, high-yield routes for bulk production.

  • Target Identification: Use computational docking to predict protein targets (e.g., kinases, GPCRs).

  • Preclinical Studies: Evaluate pharmacokinetics, toxicity, and efficacy in disease models.

Collaborative Opportunities

Partnerships with academic labs and biotech firms could accelerate translational research, leveraging shared resources for compound screening and optimization .

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